molecular formula C19H24N2O3 B578321 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid CAS No. 1245647-07-7

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid

Cat. No. B578321
M. Wt: 328.412
InChI Key: ACFLPEFSCJVQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the CAS Number 1245647-07-7 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C19H24N2O3 . The molecular weight is 328.4100 g/mol . For a detailed view of the structure, it would be best to refer to a specialized chemical database .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As mentioned earlier, the molecular weight is 328.4100 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Safety And Hazards

The safety data sheet advises to consult a physician in case of exposure and to move out of the dangerous area if inhaled . For more detailed safety information, it would be best to refer to the safety data sheet .

Future Directions

The future directions for this compound would likely depend on the results of experimental and research use . It’s possible that it could have applications in various fields depending on its properties and effects.

properties

IUPAC Name

4-[2-(4-aminophenoxy)ethyl-benzylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c20-17-8-10-18(11-9-17)24-14-13-21(12-4-7-19(22)23)15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLPEFSCJVQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697119
Record name 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid

CAS RN

1245647-07-7
Record name 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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